

A Comparative Guide to the Crystal Structures of Cerium(III) Chloride Complexes

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Compound of Interest

Compound Name: Cerium(III) Chloride, Anhydrous

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This guide provides a detailed comparison of the X-ray crystal structures of various cerium(III) chloride complexes, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for anhydrous cerium(III) chloride and two of its solvated complexes. This allows for a direct comparison of their fundamental structural parameters.

Parameter	Anhydrous CeCl ₃	CeCl ₃ (CH ₃ OH) ₄	CeCl ₃ ·6H ₂ O
Formula	CeCl ₃	C ₄ H ₁₆ CeCl ₃ O ₄	CeCl ₃ H ₁₂ O ₆
Crystal System	Hexagonal	Monoclinic	Monoclinic
Space Group	P6 ₃ /m	P2 ₁ /c	P2/n
a (Å)	7.50 - 7.625	8.7092(5)	Not Specified
b (Å)	7.50 - 7.625	18.5100(9)	Not Specified
c (Å)	4.30 - 4.237	8.2392(4)	Not Specified
α (°)	90	90	Not Specified
β (°)	90	108.946(1)	Not Specified
γ (°)	120	90	Not Specified
Volume (Å ³)	209.63	1256.2(1)	Not Specified
Coordination No.	9	8	8
Coordination Geo.	Tricapped Trigonal Prismatic	Square Antiprism	2Cl + 6H ₂ O
Ce-Cl Bond Lengths (Å)	2.92 (x6), 2.96 (x3)	2.8517(4), 2.9233(4)	Not Specified

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproduction of scientific findings. Below are the methodologies employed in the synthesis and structural determination of the compared cerium(III) chloride complexes.

Synthesis and Crystallization

- Anhydrous CeCl₃: Pure anhydrous CeCl₃ can be prepared by dehydrating the heptahydrate by gradually heating it to 400 °C with 4–6 equivalents of ammonium chloride under a high vacuum.[1] Another method involves heating the hydrate with an excess of thionyl chloride for three hours.[1] The anhydrous form can also be prepared from cerium metal and hydrogen chloride.[1]

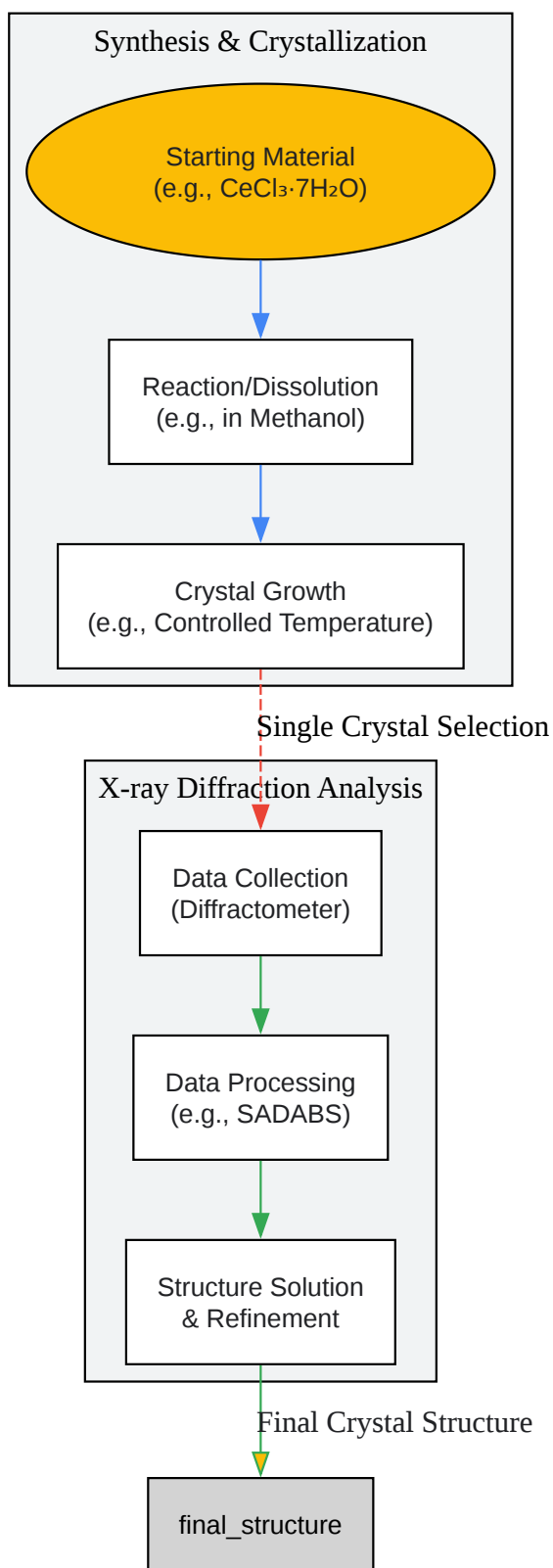
- $\text{CeCl}_3(\text{CH}_3\text{OH})_4$: Large single crystals of this methanol adduct were grown from a solution of CeCl_3 in methanol in controlled temperature baths. The high solubility of CeCl_3 in methanol facilitates this process.
- $\text{CeCl}_3 \cdot 6\text{H}_2\text{O}$: Single crystals were grown by reacting 30 g of anhydrous cerium(III) chloride powder (99.99% purity) with 100 ml of 1-pentanol (99+% purity), which contained 0.5% water.[2]

X-ray Diffraction Analysis

- $\text{CeCl}_3(\text{CH}_3\text{OH})_4$: The crystal structure was determined by X-ray crystal structure analysis.
- $\text{CeCl}_3 \cdot 6\text{H}_2\text{O}$: Diffraction data for the X-ray structural refinement were collected using a Bruker SMART APEX CCD diffractometer with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 173 K.[2] Numerical absorption corrections were applied using SADABS.[2]

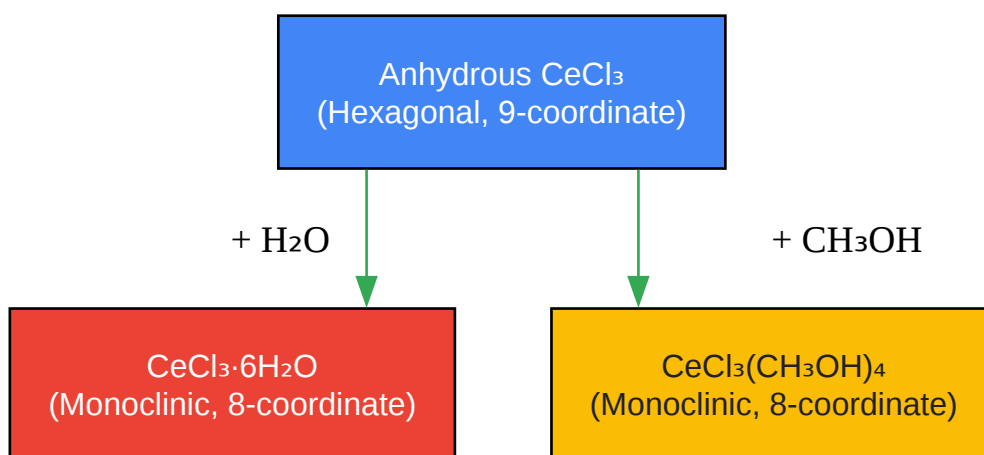
Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the structural relationship between the different cerium(III) chloride species.



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Caption: Experimental workflow for determining the crystal structure of a CeCl_3 complex.



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Caption: Structural relationships between anhydrous and solvated CeCl_3 complexes.

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References

- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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